3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O3/c21-14-7-5-11(9-15(14)22)19(25)23-12-6-8-17-13(10-12)20(26)24-16-3-1-2-4-18(16)27-17/h1-10H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAPRMIMQPCPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. One common approach is the reaction of imines with dichlorocarbene to form 2,2-dichloroaziridines, which then isomerize to imidoylchlorides in the presence of Lewis acids. These intermediates are further processed to introduce the difluoro and benzamide groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a tool to investigate cellular processes and pathways.
Medicine
The potential therapeutic applications of this compound are significant. It may be explored for its activity against various diseases, including neurological disorders and cancers. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its unique properties may offer advantages in various applications, such as catalysis or material science.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within cells. The compound may modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The dibenzo[b,f][1,4]oxazepine core in the target compound differs from thiazepine analogs (e.g., compounds 29–32, 47–49 in –3), where sulfur replaces oxygen. Key implications include:
Table 1: Core Heterocycle Comparison
Substituent Analysis
Benzamide Modifications
The 3,4-difluoro substitution on the benzamide moiety contrasts with other analogs:
- Methoxy Groups : Analogs such as N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () utilize methoxy substituents, which are electron-donating and may alter metabolic stability .
- Sulfonyl Groups : Compound 11c () includes a methanesulfonyl group, which increases polarity and may improve target selectivity .
Table 2: Substituent Impact on Properties
Physicochemical and Analytical Data
While HRMS/LCMS data for the target compound are unavailable, comparisons with analogs highlight trends:
- Molecular Weight: The 3,4-difluoro substitution increases molecular weight slightly compared to non-fluorinated analogs (e.g., compound 52: 449.1 g/mol vs. target ~396 g/mol) .
- Retention Time : Fluorine’s electronegativity may reduce LCMS retention time relative to trifluoromethyl or sulfonyl groups.
Biological Activity
3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound that belongs to a class of dibenzooxazepines, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is , with a molecular weight of approximately 380.3 g/mol. The presence of fluorine atoms and the dibenzooxazepine core structure are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H14F2N2O3 |
| Molecular Weight | 380.3 g/mol |
| CAS Number | 921889-82-9 |
Antimicrobial Activity
Research indicates that compounds containing the dibenzooxazepine structure exhibit significant antimicrobial activity . A study highlighted that derivatives of oxazepines can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that 3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may possess anticancer properties . Compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The exact mechanisms are under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that oxazepine derivatives can reduce inflammation markers in various models, suggesting a role in managing conditions like arthritis or other inflammatory diseases .
Neuroprotective Effects
Recent studies have begun to examine the neuroprotective effects of dibenzooxazepines. These compounds may mitigate neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells . This offers potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Case Studies
- Antibacterial Activity Study : A series of experiments demonstrated that modifications to the dibenzooxazepine structure significantly enhanced antibacterial efficacy against resistant strains. The most effective derivatives showed up to 90% inhibition of bacterial growth compared to control groups .
- Anticancer Efficacy : In a controlled study on human cancer cell lines, 3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Neuroprotective Mechanism : A recent investigation into the neuroprotective properties revealed that the compound could significantly reduce apoptosis markers in neuronal cultures exposed to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
